(7-METHOXYNAPHTHALEN-2-YL)METHANOL
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Overview
Description
(7-METHOXYNAPHTHALEN-2-YL)METHANOL is an organic compound with the molecular formula C12H12O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group (-OCH3) attached to the seventh position of the naphthalene ring
Mechanism of Action
Target of Action
It is structurally similar to certain compounds that have been found to inhibit the fatty acid amide hydrolase (faah) enzyme . FAAH is responsible for the degradation of endocannabinoids, which are involved in various physiological processes such as appetite, cognition, anxiety, mood, and pain .
Mode of Action
This inhibition could potentially increase the levels of endocannabinoids in the body, leading to enhanced endocannabinoid signaling .
Biochemical Pathways
This could potentially impact various physiological processes regulated by endocannabinoids .
Result of Action
If it does act as a faah inhibitor, it could potentially lead to an increase in endocannabinoid signaling, which could have various physiological effects depending on the specific endocannabinoid pathways involved .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-METHOXYNAPHTHALEN-2-YL)METHANOL typically involves the methoxylation of 2-naphthalenemethanol. One common method is the reaction of 2-naphthalenemethanol with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the substitution of a hydrogen atom with a methoxy group at the seventh position of the naphthalene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: (7-METHOXYNAPHTHALEN-2-YL)METHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated naphthalenes
Scientific Research Applications
(7-METHOXYNAPHTHALEN-2-YL)METHANOL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Naphthalenemethanol
- 7-Methoxy-2-naphthol
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
Uniqueness: (7-METHOXYNAPHTHALEN-2-YL)METHANOL is unique due to the presence of the methoxy group at the seventh position, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(7-methoxynaphthalen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h2-7,13H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZRHHVGMGJQJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)CO)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5665-20-3 |
Source
|
Record name | (7-methoxynaphthalen-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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